Cas no 93-40-3 ((3,4-Dimethoxyphenyl)acetic acid)

(3,4-Dimethoxyphenyl)acetic acid is a versatile intermediate suitable for pharmaceutical synthesis due to its established reactivity profile and relatively low toxicity. Its aromatic substituents enable high solubility in organic solvents, facilitating efficient purification and subsequent reaction steps. Optimal storage conditions maintain stability and ensure long-term usability in various chemical processes.
(3,4-Dimethoxyphenyl)acetic acid structure
93-40-3 structure
商品名:(3,4-Dimethoxyphenyl)acetic acid
CAS番号:93-40-3
MF:C10H12O4
メガワット:196.199883460999
MDL:MFCD00004335
CID:34699
PubChem ID:7139

(3,4-Dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 3,4-Dimethoxyphenylacetic acid
    • 3,4-Dimethoxyphenylacetic acid,3,4-Dimethoxyphenylacetic acid, Homoveratric acid
    • 4-DiMethoxyphenylacetic acid
    • 2-(3,4-DiMethoxyphenyl)acetate
    • NSC 2753
    • NSC 27897
    • Homoveratric Acid
    • (3,​4-​Dimethoxyphenyl)​acetic Acid (Homoveratric Acid)
    • (3,4-Dimethoxyphenyl) Acetic Acid
    • 2-(3,4-dimethoxyphenyl)acetic acid
    • 3, 4 -dimethoxy phenylacetonitrile
    • 3,4-dimethyloxyphenylacetic acid
    • (3,4-Dimethoxyphenyl)acetic Acid​
    • (3,4-DIMETHOXYPHENYL)ACETIC ACID
    • Benzeneacetic acid, 3,4-dimethoxy-
    • 3,4-Dimethoxybenzeneacetic acid
    • 3,4-Dimethoxyphenyl acetic acid
    • Homoveratrumic acid
    • (3,4-Dimethoxy-phenyl)-acetic acid
    • Acetic acid, (3,4-dimethoxyphenyl)-
    • 3,4-Dimethoxyphenylaceticacid
    • 3,4-(Dimethoxy)benzeneacetic acid
    • YY50GIT3C7
    • 2-(3,4-DIMET
    • 3,4-Dimethoxybenzeneacetic acid (ACI)
    • Acetic acid, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
    • Z56924495
    • BRN 1110282
    • alpha-(3,4-dimethoxyphenyl)acetic acid
    • 3,4-Dimethyloxy phenyl acetic acid
    • Acetic acid,4-dimethoxyphenyl)-
    • EU-0066571
    • DTXSID5059086
    • D0640
    • 93-40-3
    • FT-0612084
    • Homoveratric acid, Vetec(TM) reagent grade, 98%
    • KUC108679N
    • AK-968/41169417
    • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)
    • SY006121
    • 2-(3,4-DIMETHOXYPHENYL)ETHANOIC ACID
    • SCHEMBL153055
    • Acetic acid, 3,4-dimethoxyphenyl-
    • CS-W020108
    • H-3300
    • EN300-17388
    • NSC2753
    • 3,4-(Dimethoxyphenyl) acetic acid
    • 3,4-dimethoxyphenyl-acetic acid
    • EINECS 202-244-5
    • F0902-7631
    • CHEBI:86655
    • Homoveratrate
    • 3,4-Dimethoxyphenylacetic acid, 98%
    • AC-15716
    • AI3-23354
    • BB 0248998
    • MFCD00004335
    • bmse000682
    • 3,4-Dimethoxyphenylacetate
    • SR-01000596943-1
    • (3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid)
    • IDI1_030158
    • (3,4-Dimethoxyphenyl)acetate
    • NSC-27897
    • Benzeneacetic acid,4-dimethoxy-
    • SR-01000596943
    • AKOS000119394
    • NSC-2753
    • NSC27897
    • 2-(3,4-dimethoxyphenyl)aceticacid
    • BS-4085
    • homovaretic acid
    • s3961
    • NS00015120
    • 3,4-Dimethoxybenzeneacetate
    • HY-Y0771
    • Q10395556
    • ChemDiv3_014360
    • HMS1513M16
    • UNII-YY50GIT3C7
    • AM20060235
    • KSC-11-262-2
    • 3,4-dimethoxy-phenylacetic acid
    • CCG-266554
    • InChI=1/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12
    • (3,?4-?Dimethoxyphenyl)?acetic Acid(Homoveratric Acid)
    • 3, 4 - Dimethoxy phenyl acetic acid
    • 1000517-77-0
    • 2-(3,4-Dimethoxyphenyl)acetate; 2-(3,4-Dimethoxyphenyl)acetic Acid; 3,4-Dimethoxybenzeneacetic Acid; NSC 2753; NSC 27897;
    • STK299264
    • 4,5-Dimethoxy-1,2-benzenacetic Acid
    • (3,4-Dimethoxyphenyl)acetic acid
    • MDL: MFCD00004335
    • インチ: 1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
    • InChIKey: WUAXWQRULBZETB-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=C(OC)C(OC)=CC=1)O
    • BRN: 1110282

計算された属性

  • せいみつぶんしりょう: 196.07400
  • どういたいしつりょう: 196.073559
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • 色と性状: 結晶性水分子を含む生成物は針状結晶である。ベンゼンや石油エーテルから沈殿したものは無水である。
  • 密度みつど: 1.2166 (rough estimate)
  • ゆうかいてん: 96-98 °C (lit.)
  • ふってん: 293.08°C (rough estimate)
  • フラッシュポイント: 130.2℃
  • 屈折率: 1.5430 (estimate)
  • すいようせい: 解体
  • PSA: 55.76000
  • LogP: 1.33090
  • ようかいせい: 水、エタノール、エーテルに可溶である。
  • FEMA: 2768

(3,4-Dimethoxyphenyl)acetic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37
  • セキュリティの説明: S22-S24/25
  • RTECS番号:AH0675000
  • 危険物標識: Xn
  • TSCA:Yes
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT

(3,4-Dimethoxyphenyl)acetic acid 税関データ

  • 税関コード:29189090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(3,4-Dimethoxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255864-1000g
3,4-Dimethoxyphenylacetic acid
93-40-3 95+%
1000g
$234 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046967-25g
3,4-Dimethoxyphenylacetic acid
93-40-3 98%
25g
¥40.00 2024-04-25
Key Organics Ltd
BS-4085-5MG
(3,4-dimethoxyphenyl)acetic acid
93-40-3 >90%
5mg
£42.00 2025-02-08
Life Chemicals
F0902-7631-2.5g
(3,4-Dimethoxyphenyl)acetic acid
93-40-3 95%+
2.5g
$40.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046967-500g
3,4-Dimethoxyphenylacetic acid
93-40-3 98%
500g
¥396.00 2024-04-25
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0685849443- 25g
(3,4-Dimethoxyphenyl)acetic acid
93-40-3 98%
25g
¥ 88.2 2021-05-18
Apollo Scientific
OR5989-500g
3,4-Dimethoxyphenylacetic acid
93-40-3 98%
500g
£72.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0640-25G
Homoveratric Acid
93-40-3 >98.0%(T)
25g
¥80.00 2024-04-15
eNovation Chemicals LLC
K07464-100g
(3,4-Dimethoxyphenyl)acetic acid
93-40-3 98%
100g
$280 2024-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D106270-100g
(3,4-Dimethoxyphenyl)acetic acid
93-40-3 98%
100g
¥159.90 2023-09-03

(3,4-Dimethoxyphenyl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ;  10 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Design, synthesis and biological evaluation of small molecular polyphenols as entry inhibitors against H5N1
Yang, Jian; Yang, Jing Xiang; Zhang, Fang; Chen, Gang; Pan, Wei; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(12), 2680-2684

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
リファレンス
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; Yang, Xiaochun; Yang, Bo; He, Qiaojun; Hu, Yongzhou, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Hydrolysis of arylacetonitriles
Wenner, Wilhelm, Journal of Organic Chemistry, 1950, 15, 548-51

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Diastereoselective Synthesis of Cularine Alkaloids via Enium Ions and an Easy Entry to Isoquinolines by Aza-Wittig Electrocyclic Ring Closure
Rodrigues, J. Augusto R.; Abramovitch, Rudolph A.; De Sousa, Joana D. F.; Leiva, Genaro C., Journal of Organic Chemistry, 2004, 69(9), 2920-2928

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Morpholine ,  Sulfur Catalysts: p-Toluenesulfonic acid ;  8 h, 120 °C; 10 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C → 100 °C; 5 h, 100 °C
リファレンス
3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress
Li, YuFei; Pan, Yinbo; Wang, Liying; Wang, Xiaojing; Chu, Haiping; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2147-2157

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of 3,4-dimethoxyphenylacetic acid
Xu, Hui; Jiang, Yu-ren; Chen, Fang-jun; Ma, Guan-jun, Guangzhou Huagong, 2009, 37(1), 39-41

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Xanthone ,  2,2′-Methylenebis[pyridine] ,  Nickel dichloride Solvents: Benzene ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Carboxylation of Benzylic and Aliphatic C-H Bonds with CO2 Induced by Light/Ketone/Nickel
Ishida, Naoki ; Masuda, Yusuke ; Imamura, Yuuya; Yamazaki, Katsushi; Murakami, Masahiro, Journal of the American Chemical Society, 2019, 141(50), 19611-19615

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tempol ,  Potassium chloride ,  Oxygen ,  Ferric nitrate Solvents: 1,2-Dichloroethane ;  24 h, 25 °C
リファレンス
Method for synthesizing carboxylic acid or ketone compound from alcohol or aldehyde by using oxygen or oxygen in air as oxidant
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempol ,  Ferric nitrate Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
Method for synthesizing carboxylic acid or ketone compounds from alcohol or aldehyde using oxygen or oxygen in air as oxidant
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
リファレンス
Homoveratric acid (3,4-dimethoxyphenylacetic acid)
Snyder, H. R.; Buck, J. S.; Ide, W. S., Organic Syntheses, 1935, , 31-4

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Sulfuric acid
リファレンス
Aromatic hydroxyalkylation. Condensation of chloral with veratrole
Quelet, Raymond; Gavarret, Jean; Pineau, Robt., Bulletin de la Societe Chimique de France, 1954, 932, 932-4

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Synthesis of xylopinine
Guo, Xinyan; Jiang, Shende, Jingxi Huagong, 2010, 27(9), 882-884

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Synthesis of (±)-17,18-dimethoxyhexadehydroyohimbane. A key intermediate in the synthesis of deserpidine analog
Chatterjee, A. Mrs.; Pandit, U. K., Journal of the Indian Chemical Society, 1989, 66(8), 656-9

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Acetonitrile
リファレンス
Montmorillonite clay: a novel reagent for the chemoselective hydrolysis of t-butyl esters
Yadav, J. S.; Reddy, B. V. Subba; Rao, K. Sanjeeva; Harikishan, K., Synlett, 2002, (5), 826-828

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Nitrilase Solvents: Water ;  20 h, pH 6.5, 30 °C
リファレンス
Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401
He, Yu-Cai; Zhang, Zhi-Jun; Xu, Jian-He; Liu, You-Yan, Journal of Industrial Microbiology & Biotechnology, 2010, 37(7), 741-750

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 10 h, reflux
リファレンス
Preparation and composition of novel tyloindicines as antiviral, anticancer, antibacterial, and anti-inflammatory agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  5 h, 55 - 65 °C
リファレンス
2-(Trimethylsilyl)-1,3-dithiane 1-oxide as a convenient reagent for the transformation of aldehydes and ketones into homologous carboxylic acids
Krohn, Karsten; Cludius-Brandt, Stephan, Synthesis, 2010, (15), 2616-2620

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  rt → 120 °C; 2 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, rt → 180 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
An alternative process for preparation of 3,4-dimethoxyphenylacetic acid
Yao, Guoxin; Chen, Gang; Lu, Yong; Zhu, Jintao, Zhongguo Yiyao Gongye Zazhi, 2010, 41(10), 730-731

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  1 h, 60 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, 10 °C
リファレンス
Preparation of arylacetic acids
, China, , ,

(3,4-Dimethoxyphenyl)acetic acid Raw materials

(3,4-Dimethoxyphenyl)acetic acid Preparation Products

(3,4-Dimethoxyphenyl)acetic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid
A11002
清らかである:99%
はかる:1kg
価格 ($):151.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid
2468899
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ